Diphenhydramine-d3

Description

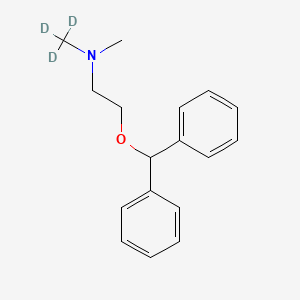

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUWRFHKOJYTH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016190 | |

| Record name | Diphenhydramine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-18-5 | |

| Record name | Diphenhydramine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170082-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Diphenhydramine

General Principles of Deuterium (B1214612) Incorporation Strategies

The synthesis of deuterated organic molecules relies on a set of established principles designed to introduce deuterium atoms at specific molecular positions. A primary strategy is hydrogen isotope exchange, where a C-H bond is directly replaced with a C-D bond. acs.org This is often accomplished in the later stages of a synthetic sequence to maximize efficiency. acs.org

Another prevalent method is reductive deuteration, where a functional group, such as a ketone, is reduced using a deuterium-donating reagent. cas.cn This approach is valuable for creating deuterated alcohols from carbonyl precursors. cas.cn Dehalogenative deuteration offers a precise way to introduce deuterium by replacing a halogen atom (like bromine or chlorine) with a deuterium atom, which is particularly useful for labeling aromatic rings and other specific sites. nsf.gov The selection of the appropriate strategy depends on the target molecule's structure, the desired position of the deuterium label, and the availability of suitable deuterated reagents and precursors.

Specific Synthetic Routes for Diphenhydramine-d3

The synthesis of this compound, where three hydrogen atoms are replaced by deuterium, is achieved through targeted chemical reactions that control the site of isotopic labeling. The position of the deuterium atoms is critical for its function as an internal standard, ensuring that the label is not lost during metabolic processes. While multiple deuterated forms of diphenhydramine (B27) exist (e.g., d5, d6), the -d3 variant is commonly used in analytical applications. medchemexpress.commedchemexpress.complos.org

The choice of starting material is fundamental to a successful synthesis. Common non-deuterated syntheses of diphenhydramine often start from precursors like benzhydrol and N,N-dimethylaminoethanol or from a benzhydryl halide (e.g., chlorodiphenylmethane) and N,N-dimethylaminoethanol. google.comresearchgate.net For deuterated synthesis, precursors are chosen based on their ability to react selectively with a deuterium source.

One advanced method involves the reductive deuteration of a ketone precursor. cas.cn In this approach, a benzophenone (B1666685) derivative is used as the substrate. Reaction conditions are optimized to achieve high yields and excellent deuterium incorporation, often exceeding 96%. cas.cn Another efficient route utilizes dehalogenative deuteration, starting with a halogenated diphenhydramine precursor, such as a bromo-derivative. nsf.gov Optimization of this method involves selecting the right combination of a base and a deuterium source to facilitate the ipso-deuteration, which specifically replaces the halogen atom. nsf.gov

The source of the deuterium atoms is a key component of the synthesis. The selection of the reagent dictates the reaction conditions required for efficient incorporation.

Reductive Deuteration: A practical method for synthesizing α-deuterated alcohols, including deuterated diphenhydramine, employs magnesium (Mg) metal in the presence of deuterium oxide (D₂O). cas.cn This reaction proceeds under mild conditions and requires only a small excess of D₂O (e.g., 1.5 equivalents), making it an efficient process. cas.cn

Dehalogenative Deuteration: A versatile method for labeling (hetero)aryl halides uses a combination of potassium methoxide (B1231860) (KOMe) and hexamethyldisilane (B74624) (Me₃SiSiMe₃). nsf.gov In this system, deuterated acetonitrile (B52724) (CD₃CN) serves as the deuterium source. nsf.gov This reaction is notable for its mild conditions (room temperature) and high site-selectivity. nsf.gov

Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is a standard technique used to achieve high chemical purity. lgcstandards.com

The identity and structural integrity of the final product are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the molecular structure and the specific location of deuterium incorporation by observing the disappearance of proton signals at the deuterated positions. lgcstandards.comresearchgate.net Infrared (IR) spectroscopy is used to verify the presence of key functional groups. lgcstandards.com Mass spectrometry provides definitive confirmation of the molecular weight, which will be higher than the unlabeled compound due to the presence of deuterium. lgcstandards.com

Table 1: Characterization Data for a Representative Batch of this compound Hydrochloride

| Test | Method | Result | Reference |

|---|---|---|---|

| Melting Point | SOP 06-010 | 168 °C | lgcstandards.com |

| ¹H-NMR Spectrum | SOP 06-053 (400 MHz, CDCl₃) | Conforms to structure | lgcstandards.com |

| IR Spectrum | SOP 06-036 | Conforms to structure | lgcstandards.com |

| Mass Spectrum (ESI) | SOP 06-022 | Conforms to structure | lgcstandards.com |

| Chemical Purity (HPLC) | Validated Method | >99% | lgcstandards.com |

Assessment of Isotopic Purity and Enrichment

A critical quality attribute for any deuterated compound is its isotopic purity, which is the percentage of molecules that contain the correct number of deuterium atoms at the intended positions. High isotopic enrichment is essential for its use as an internal standard to avoid signal overlap with the unlabeled analyte. vulcanchem.com

Mass spectrometry (MS) is the primary technique for determining isotopic purity and enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the deuterated molecule, confirming the mass shift caused by the incorporation of deuterium atoms. lgcstandards.com

For quantitative applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. plos.orgoup.com In this technique, the deuterated compound is separated from other components by LC and then detected by the mass spectrometer. The instrument is set to monitor specific mass transitions, from a precursor ion to a product ion, for both the unlabeled analyte and the deuterated internal standard. plos.orgoup.com For example, a common transition for this compound is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of approximately 259 to a product ion of m/z 167.2 or 165.2. plos.orgoup.com This is distinct from the transition of unlabeled diphenhydramine (m/z 256 to m/z 167). plos.org By analyzing the relative intensities of the mass signals corresponding to different isotopic species (e.g., d0, d1, d2, d3), the isotopic distribution can be accurately quantified. lgcstandards.com

Table 2: Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

| Isotopic Species | Percentage | Reference |

|---|---|---|

| D3 | 97.81% | lgcstandards.com |

| D2 | 2.18% | lgcstandards.com |

| D1 | 0.01% | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules, including isotopically labeled compounds. It is used to confirm the successful incorporation of deuterium atoms and, crucially, to verify their precise location within the molecular structure of this compound. sigmaaldrich.com This verification is essential to ensure the quality and reliability of the deuterated standard for its intended analytical applications.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the presence of a deuterium atom at a specific position in a molecule results in the disappearance or significant reduction of the corresponding proton signal. For this compound, if the deuteration has occurred on one of the N-methyl groups, the characteristic singlet signal for the six protons of the dimethylamino group (typically observed around 2.29 ppm in the non-deuterated compound) would be expected to decrease in integration value. d-nb.info If the deuteration is specifically on one methyl group (as in a -CD₃ group), the signal would integrate to three protons instead of six.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A carbon atom bonded to a deuterium atom (C-D) exhibits a different signal compared to a carbon bonded to a hydrogen atom (C-H). The signal for the deuterated carbon is typically split into a multiplet due to coupling with the deuterium nucleus (which has a spin I=1) and may show a slight upfield shift. In the case of this compound with a deuterated methyl group, the signal for that carbon (around 46.13 ppm) would show these characteristic changes. d-nb.info The spectra can sometimes be simplified due to molecular symmetry. rsc.org

²H NMR (Deuterium NMR): Deuterium NMR is a direct method for observing the deuterium nuclei in a molecule. sigmaaldrich.com This technique offers a clean spectrum, free from the signals of the much more abundant protons, allowing for unambiguous confirmation of deuterium incorporation. sigmaaldrich.com The spectrum will show a signal at the chemical shift corresponding to the deuterated position, providing direct evidence and allowing for the determination of deuterium enrichment. sigmaaldrich.com

Analytical Applications of Diphenhydramine D3 in Bioanalysis

Role as an Internal Standard in Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as Diphenhydramine-d3, is considered the gold standard in quantitative mass spectrometry for its ability to enhance the accuracy and precision of analytical methods. wuxiapptec.comcerilliant.com It is added in a known quantity to all samples, including calibration standards and unknown samples, at an early stage of the sample preparation process. wuxiapptec.comscioninstruments.com

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before analysis. nih.govrsc.org this compound, being chemically and physically similar to the non-labeled analyte (Diphenhydramine), experiences the same variations during sample preparation, chromatographic separation, and ionization in the mass spectrometer. chromatographyonline.comwuxiapptec.com

Any loss of analyte during extraction or variations in instrument response will affect both the analyte and the internal standard proportionally. wuxiapptec.comnih.gov By measuring the ratio of the response of the analyte to the response of the internal standard, these variations can be effectively compensated for, leading to highly accurate and precise quantification. wuxiapptec.comnih.gov This is particularly crucial in bioanalysis where complex matrices can cause ion suppression or enhancement, a phenomenon where the presence of other components in the sample affects the ionization efficiency of the analyte. chromatographyonline.commyadlm.org The co-elution of this compound with Diphenhydramine (B27) ensures that both are subjected to the same matrix effects, thus providing reliable correction. chromatographyonline.com

Calibration Curve Generation and Linearity Assessment using this compound

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (Diphenhydramine) to the peak area of the internal standard (this compound) against the known concentration of the analyte in the calibration standards. plos.orgnih.gov This ratio is used to calculate the concentration of Diphenhydramine in unknown samples.

The linearity of the method is a critical parameter that demonstrates the direct proportionality between the measured response and the concentration of the analyte over a specific range. nih.govijsrm.net Linearity is typically assessed by performing a linear regression analysis on the calibration curve data. scispace.com A key indicator of good linearity is the coefficient of determination (R²), which should ideally be close to 1. ukaazpublications.comnih.gov For bioanalytical methods, a minimum of five concentration levels are typically recommended to establish linearity. nih.govijsrm.net

For instance, a study quantifying Diphenhydramine in human plasma using this compound as an internal standard reported a linear regression equation of y = 0.00157x + 0.000513 with an R² of 0.9969 over a dynamic range of 2–5000 ng/mL. plos.org Another method for the simultaneous determination of d-amphetamine and Diphenhydramine in beagle dog plasma showed good linearity (r² ≥ 0.9990) in the range of 1-500 ng/mL for Diphenhydramine. nih.gov

Table 1: Example of Calibration Curve Data for Diphenhydramine Analysis

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 2.0 | 0.0036 | 1.97 | 98.5 |

| 5.0 | 0.0083 | 5.03 | 100.6 |

| 20.0 | 0.0321 | 20.1 | 100.5 |

| 100.0 | 0.158 | 99.8 | 99.8 |

| 500.0 | 0.791 | 502.1 | 100.4 |

| 2000.0 | 3.145 | 1998.7 | 99.9 |

| 5000.0 | 7.854 | 5001.3 | 100.0 |

This table is a representative example and does not reflect specific experimental data from a single source.

Chromatographic Method Development and Optimization

The successful application of this compound as an internal standard is intrinsically linked to the development of a robust chromatographic method that ensures the co-elution or near co-elution of the analyte and the internal standard. chromatographyonline.com

Liquid Chromatography (LC) Approaches with this compound Integration

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological fluids. ijsrm.netresolian.com For the analysis of Diphenhydramine, reversed-phase HPLC is common. ukaazpublications.comnih.gov A study quantifying Diphenhydramine in human plasma utilized an Agilent Series 1100 LC system with an API4000 MS detector. plos.org Another method for the simultaneous determination of d-amphetamine and Diphenhydramine used a Zorbax SB-C18 column with a mobile phase of methanol-water-formic acid (65:35:0.5, v/v/v). nih.gov In one case, this compound was used as an internal standard for the quantification of desmethyl carbodenafil (B589546) due to their nearly identical retention times under the developed LC method. oup.com

Gas Chromatography (GC) Approaches with this compound Integration

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like Diphenhydramine. scioninstruments.comspringernature.com The use of a deuterated internal standard like this compound is also beneficial in GC-MS to correct for variations during sample preparation and analysis. springernature.com A GC-MS method for the determination of Diphenhydramine in rabbit whole blood involved a liquid-liquid extraction followed by analysis. nih.gov Another GC method for the separate measurement of pseudoephedrine and Diphenhydramine hydrochloride in cough syrup used a 10% OV 1 SS column with a temperature program. ukaazpublications.com

Column Selection and Mobile Phase Optimization for Co-elution

The key to effective internal standardization with a stable isotope-labeled compound is achieving co-elution with the analyte. chromatographyonline.com This ensures that both compounds experience the same matrix effects and instrumental conditions. chromatographyonline.commyadlm.org

For LC methods, C18 columns are frequently employed for the separation of Diphenhydramine. ukaazpublications.comnih.govsysrevpharm.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer with a pH modifier like formic acid, is optimized to achieve good peak shape and retention time. ukaazpublications.comnih.govsielc.com For example, a mobile phase of methanol, water, and formic acid (65:35:0.5, v/v/v) was used with a Zorbax SB-C18 column. nih.gov

In some cases, complete co-elution can be challenging due to the slight difference in physicochemical properties caused by the deuterium (B1214612) labeling, which can lead to partial chromatographic separation. myadlm.org In such instances, careful optimization of the chromatographic conditions, including the column chemistry and mobile phase gradient, is necessary to ensure that the analyte and internal standard peaks overlap as much as possible to provide accurate correction for matrix effects. chromatographyonline.commyadlm.org

Table 2: Example of Chromatographic Conditions for Diphenhydramine Analysis

| Parameter | Liquid Chromatography (LC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) nih.gov | 10% OV 1 SS on Chromosorb W-HP (80-100 mesh) ukaazpublications.com |

| Mobile Phase/Carrier Gas | Methanol:Water:Formic Acid (65:35:0.5, v/v/v) nih.gov | Nitrogen ukaazpublications.com |

| Flow Rate | 0.2 mL/min nih.gov | 30 mL/min ukaazpublications.com |

| Detection | Tandem Mass Spectrometry (MS/MS) plos.orgnih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) ukaazpublications.comnih.gov |

| Internal Standard | This compound plos.org | Orphenadrine ukaazpublications.comnih.gov or Guaiphenesin ukaazpublications.com |

This table presents a compilation of typical conditions from various sources and is for illustrative purposes.

Mass Spectrometric Detection and Quantification Parameters

Mass spectrometry is a cornerstone technique for the detection and quantification of this compound, alongside its non-deuterated counterpart, in biological samples. The selection of appropriate ionization techniques and the optimization of mass spectrometer settings are paramount for achieving sensitive and reliable results.

Ionization Techniques (e.g., Electrospray Ionization, Electron Impact Ionization)

Electrospray ionization (ESI) is a widely employed technique for the analysis of diphenhydramine and its deuterated internal standard, this compound. plos.orgfishersci.comnih.govlatamjpharm.org ESI is a soft ionization method that is particularly well-suited for polar and thermally labile compounds, making it ideal for the analysis of drugs and their metabolites in biological fluids. researchgate.net In the context of diphenhydramine analysis, ESI is typically operated in the positive ion mode, where it generates protonated molecules ([M+H]+) of the analytes. plos.orgnih.gov This approach has been successfully used in numerous studies for the quantitative determination of diphenhydramine in matrices such as plasma and urine. plos.orglatamjpharm.org

While ESI is more common, other ionization techniques could theoretically be used. However, detailed research findings specifically documenting the use of Electron Impact (EI) ionization for this compound are less prevalent in recent literature, as ESI coupled with liquid chromatography is often the preferred method for such bioanalytical applications.

Selection of Precursor and Product Ions for Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometric technique used for quantifying specific compounds in complex mixtures. In the analysis of this compound, specific precursor and product ion transitions are monitored.

For this compound, the most commonly selected precursor ion is the protonated molecule [M+H]+, which has a mass-to-charge ratio (m/z) of 259. plos.orgoup.com This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. A commonly used product ion for quantification is m/z 167.2. plos.org Another reported transition for this compound is from a precursor ion of m/z 259.7 to a product ion of m/z 165.2. oup.comhpst.cz

For comparison, the non-deuterated diphenhydramine typically shows a precursor ion of m/z 256 and transitions to product ions such as m/z 167. plos.orgnih.gov The selection of these specific transitions allows for highly selective detection, minimizing interference from other compounds present in the biological matrix.

Table 1: MRM Transitions for this compound and Diphenhydramine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 259 | 167.2 | plos.org |

| This compound | 259.7 | 165.2 | oup.comhpst.cz |

| Diphenhydramine | 256 | 167 | plos.org |

| Diphenhydramine | 256.7 | 167.2 | oup.com |

| Diphenhydramine | 256.7 | 152.2 | oup.com |

| Diphenhydramine | 256.0 | 167.0 | nih.gov |

| Diphenhydramine | 255.8 | 166.6 | latamjpharm.org |

Optimization of Mass Spectrometer Settings (e.g., collision energy, declustering potential)

Optimizing mass spectrometer settings is crucial for maximizing the sensitivity and specificity of the analytical method. Parameters such as collision energy and declustering potential are fine-tuned to achieve the most efficient fragmentation of the precursor ion and transmission of the product ion.

For the MRM transition of diphenhydramine from m/z 256.7 to its product ions, the collision energy applied can influence which product ions are formed, such as m/z 167 or 165. oup.com In one study, the collision energy for the transition of diphenhydramine (m/z 256.7 → 167.2) was set to 80 arbitrary units, while for the qualifying transition (m/z 256.7 → 152.2), it was also 80. hpst.cz For this compound (m/z 259.7 → 165.2), the collision energy was also set to 80, with a collision cell exit potential of 35. hpst.cz

Rigorous Analytical Method Validation for this compound Assays

The validation of analytical methods is a critical process to ensure that the assay is reliable, reproducible, and suitable for its intended purpose. This involves the evaluation of several key parameters.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

In a validated LC-MS/MS method, the LOD for diphenhydramine was determined to be 10 ng/mL. oup.com Another study reported an even lower LOD of 1 ng/mL for a diphenhydramine ELISA assay. oup.com For a highly sensitive MRM method for a related compound, the LOD and LOQ were found to be 0.05 ng/mL and 0.1 ng/mL, respectively. lcms.cz A separate HPLC method for diphenhydramine reported an LOD of 0.001 µg/ml and an LOQ of 0.004 µg/ml. xisdxjxsu.asia

Table 2: LOD and LOQ Values for Diphenhydramine Assays

| Method | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Diphenhydramine | 10 ng/mL | - | oup.com |

| ELISA | Diphenhydramine | 1 ng/mL | - | oup.com |

| MRM | N-nitroso N-desmethyl diphenhydramine | 0.05 ng/mL | 0.1 ng/mL | lcms.cz |

| HPLC | Diphenhydramine | 0.001 µg/mL | 0.004 µg/mL | xisdxjxsu.asia |

| LC-MS/MS | Diphenhydramine | - | 1 ng/mL | nih.gov |

| LC-MS/MS | Diphenhydramine hydrochloride | - | 5 ng/mL | latamjpharm.org |

Evaluation of Intra-day and Inter-day Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. These are typically evaluated within a single day (intra-day) and over several days (inter-day).

For a diphenhydramine ELISA, both intra-day and inter-day precision were reported to be less than 10% coefficient of variation (CV). oup.com In a separate study, the precision for a diphenhydramine assay was also found to be within acceptable limits, with the relative standard deviation (%RSD) for six determinations being no more than 2.0%. xisdxjxsu.asia Another validation report indicated that the precision for both naproxen (B1676952) and diphenhydramine, when analyzed together, had a %CV ranging from 3.5% to 8.0% and 1.1% to 6.1%, respectively. fda.gov A study on diphenhydramine hydrochloride also reported intra-day and inter-day precision RSD to be less than 10%. latamjpharm.org

Table 3: Intra-day and Inter-day Precision for Diphenhydramine Assays

| Assay Type | Precision Metric | Value | Reference |

|---|---|---|---|

| ELISA | Intra-day and Inter-day CV | < 10% | oup.com |

| HPLC | %RSD (six determinations) | < 2.0% | xisdxjxsu.asia |

| Combination Assay | %CV | 1.1 - 6.1% | fda.gov |

| LC-MS/MS | Intra-day and Inter-day RSD | < 10% | latamjpharm.org |

Assessment of Matrix Effects and Selectivity

In bioanalysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix—the biological fluid such as plasma, serum, or urine—can significantly influence the accuracy of results. researchgate.net Endogenous components co-eluting with the analyte can cause ion suppression or enhancement, a phenomenon known as the matrix effect. researchgate.netuci.edu To counteract this, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is frequently employed. cerilliant.comsigmaaldrich.com this compound is an ideal internal standard (IS) for the quantification of diphenhydramine because its physical and chemical properties are nearly identical to the analyte. oup.com This ensures that both the analyte and the IS experience similar effects during sample extraction, chromatography, and ionization, allowing for reliable correction of any matrix-induced variations. uci.edu

The validation of a bioanalytical method requires a thorough assessment of selectivity and matrix effects to ensure that results are accurate and reproducible. fda.goveuropa.eu Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, co-administered drugs, and endogenous matrix constituents. slideshare.netkoreascience.kr To evaluate selectivity, blank matrix samples from at least six to ten different individual sources are analyzed to check for interferences at the retention time of the analyte and the IS. uci.edufda.govaafs.org Furthermore, to rule out interference from the IS itself, blank matrix samples fortified only with this compound are analyzed to ensure that it does not generate a signal in the mass transition monitored for the analyte. oup.com While generally robust, some studies note that for certain deuterated compounds, the deuterium atoms can be lost during mass spectrometric fragmentation, potentially resulting in fragment ions with the same mass as the non-labeled analyte, which necessitates careful selection of quantification ions. oup.com

The quantitative assessment of matrix effects often involves calculating a matrix factor (MF). uci.edu This is typically done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. uci.edu The IS-normalized MF is then calculated by dividing the analyte's MF by the IS's MF, and the coefficient of variation (CV) of this ratio across different matrix lots should generally be less than 15%. uci.edu Research has shown that this compound performs well in this capacity, effectively tracking and compensating for variability. For example, in one validation study, the ion suppression was found to be -4.3%, well within the accepted limit of ≤25%. oup.com Another study reported average matrix factors in serum of 94.0% for the analyte and 97.3% for the IS, demonstrating excellent tracking. oup.com

| Analytical Method | Matrix | Internal Standard | Key Finding | Reference |

|---|---|---|---|---|

| LC-MS/MS | Blood | This compound | Used as an internal standard to compensate for matrix effects in the quantification of desmethyl carbodenafil. Ion suppression was calculated to be -4.3%, which is within acceptable limits (≤25%). | oup.com |

| LC-MS/MS | Urine, Serum/Plasma | Stable Isotope-Labeled IS (including for Diphenhydramine) | In serum, the average matrix factor was 94.0% for analytes and 97.3% for their corresponding internal standards, showing that the IS tracked well with the analyte. | oup.com |

| LC-MS/MS | Urine | This compound | Utilized as an IS for LC-MS/MS confirmation. Selectivity was established by analyzing blank urine to ensure no interference with diphenhydramine detection. | oup.com |

| UPLC-MSE/TOF | Postmortem Blood | This compound | Matrix effect was determined to be <20% for all analytes and internal standards. | oup.com |

Stability Studies of this compound in Analytical Solutions and Matrices

Ensuring the stability of an analyte and its internal standard in analytical solutions and biological matrices is a critical component of bioanalytical method validation. pmda.go.jp Stability studies are designed to evaluate how sample processing, storage, and analysis conditions affect the concentration of the analyte over time. europa.eu For this compound, its stability as an internal standard is paramount for the accurate quantification of diphenhydramine. nih.gov These studies typically investigate several conditions, including the stability of stock solutions, short-term stability on the lab bench, long-term stability under frozen conditions, and the effect of repeated freeze-thaw cycles. oup.compmda.go.jp

Freeze-Thaw Stability: This test evaluates the stability of the analyte and IS after being frozen and thawed multiple times. nih.gov Typically, quality control (QC) samples are subjected to three or more freeze-thaw cycles before analysis. oup.comscribd.com Studies have shown that for many compounds, stability is maintained through multiple cycles, though the rate of freezing and thawing can impact results. nih.govscribd.com

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte and IS in the biological matrix at room temperature for a period that simulates the time samples might spend on a laboratory bench during processing. oup.com

Long-Term Stability: To ensure samples can be stored for the duration of a study, long-term stability is evaluated by analyzing QC samples after they have been stored at a specified low temperature (e.g., -20°C or -80°C) for an extended period. oup.comscribd.comcjhp-online.ca

Autosampler/In-Injector Stability: This determines if the processed samples remain stable while waiting for injection in the autosampler of the chromatography system.

Data from various studies indicate that diphenhydramine and its deuterated form are stable under typical bioanalytical conditions. For instance, diphenhydramine solutions have been found to be chemically stable for at least 91 days when refrigerated or at room temperature. cjhp-online.ca In a broad drug screen, analytes (including diphenhydramine) and their SIL-ISs were deemed stable in urine and serum for 2 weeks refrigerated, for 2 months when frozen, and through 3 freeze-thaw cycles. oup.com

| Compound | Condition | Matrix/Solvent | Duration | Result | Reference |

|---|---|---|---|---|---|

| Diphenhydramine HCl | Refrigerated (2°C-8°C) | 0.9% Sodium Chloride and 5% Dextrose Injection | 14 days | Stable; retained 98.6% to 101.1% of initial concentration. | nih.gov |

| Diphenhydramine HCl | Room Temperature (22°C) or Refrigerated (4°C) | Dextrose 5% in water or 0.9% Sodium Chloride | 91 days | Chemically stable; concentration remained >90% of initial. | cjhp-online.ca |

| Diphenhydramine & SIL-IS | Refrigerated (2°C to 8°C) | Urine and Serum | 2 weeks | Considered acceptable. | oup.com |

| Diphenhydramine & SIL-IS | Frozen (-90°C to -60°C) | Urine and Serum | 2 months | Considered acceptable. | oup.com |

| Diphenhydramine & SIL-IS | Freeze-Thaw Cycles (from -90°C to -60°C) | Urine and Serum | 3 cycles | Considered acceptable. | oup.com |

| Diphenhydramine & SIL-IS | Benchtop (Room Temp) | Urine and Serum | 6 hours | Considered acceptable. | oup.com |

| This compound (as IS) | During method validation | Human Plasma | Not specified | Implied stability through QC sample performance; between-batch accuracy was -6.3% to -4.1% with variability ≤ 4.53%. | nih.gov |

Pharmacokinetic and Metabolic Research Applications of Diphenhydramine D3 in Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are fundamental in predicting the metabolic behavior of a drug in a living organism. Diphenhydramine-d3 is instrumental in these assays, particularly in studies involving hepatic microsomes and hepatocytes, to understand enzyme kinetics, metabolic pathways, and the specific enzymes responsible for its biotransformation.

Utilization with Hepatic Microsomes and Hepatocytes for Enzyme Kinetics

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, making them a standard model for metabolic stability studies. helsinki.fi Similarly, hepatocytes, the primary cells of the liver, provide a more complete picture of metabolic processes as they contain both Phase I and Phase II enzymes. annualreviews.orgcore.ac.uk

In these systems, this compound is often used as a positive control or for the development of analytical methods. nih.gov For instance, studies have determined the intrinsic clearance of diphenhydramine (B27) in mouse and rat liver microsomes to be 75.0 μL/min/mg and 1020 μL/min/mg, respectively. nih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, can be determined. For example, in rat liver microsomes, the Km and Vmax for a compound were found to be 23.90 µM and 1.23 µM/min/mg of protein, respectively. tandfonline.com These studies are crucial for predicting a drug's hepatic clearance and potential for drug-drug interactions. mdpi.com

Elucidation of Metabolic Pathways and Primary Metabolites (e.g., N-demethylation)

The primary metabolic pathway for diphenhydramine is N-demethylation, a process that involves the removal of a methyl group from the tertiary amine. nih.govwikipedia.org This leads to the formation of the primary metabolite, N-desmethyldiphenhydramine, and subsequently, the secondary metabolite, N,N-didesmethyldiphenhydramine. drugbank.com Another identified metabolite is diphenylmethoxyacetic acid, formed through oxidative deamination. nih.govnih.gov

This compound is essential for accurately identifying and quantifying these metabolites in complex biological samples. By using deuterated standards, researchers can distinguish between the drug and its metabolites during mass spectrometric analysis. This has been demonstrated in studies where diphenhydramine and its metabolites, such as N-desmethyldiphenhydramine and diphenhydramine N-oxide, were measured from skin swabs. researchgate.net

Investigation of Cytochrome P450 (CYP) Enzyme Involvement (mechanistic studies)

The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for the oxidative metabolism of most drugs. pittsburghpartnership.com Mechanistic studies utilizing recombinant human CYP enzymes and specific chemical inhibitors have identified the key CYP isoforms involved in diphenhydramine metabolism.

Research has shown that CYP2D6 is the primary enzyme responsible for the N-demethylation of diphenhydramine, exhibiting the highest affinity for the drug. drugbank.comnih.gov Other CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute to its metabolism, but to a lesser extent. drugbank.comnih.govresearchgate.net The involvement of these enzymes has been confirmed through inhibition studies in human liver microsomes. nih.gov Understanding which CYP enzymes metabolize a drug is critical for predicting potential drug-drug interactions, as co-administration of a drug that inhibits or induces these enzymes can alter the plasma concentrations and effects of diphenhydramine. drugbank.com

In Vivo Pharmacokinetic Investigations in Animal Models

Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs in a whole-organism context. This compound plays a vital role in these in vivo studies, particularly as a tracer to follow the drug's journey through the body and to investigate its transport across biological barriers like the blood-brain barrier.

Tracer Studies for Drug Absorption, Distribution, and Excretion (ADME)

Tracer studies, often employing radiolabeled or stable isotope-labeled compounds like this compound, allow for the quantitative assessment of a drug's ADME properties. These studies provide data on a drug's bioavailability, volume of distribution, and clearance.

Characterization of Blood-Brain Barrier (BBB) Transport Mechanisms in Animal Models (e.g., carrier-mediated influx, efflux)

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. Understanding how drugs cross the BBB is crucial for developing effective neurological therapies.

Studies in various animal models, including rats and mice, have revealed that the transport of diphenhydramine across the BBB is not solely dependent on passive diffusion but also involves a carrier-mediated influx process. nih.govresearchgate.net This transport is saturable and has been characterized as a proton-antiporter system. nih.govoup.com In vitro studies using conditionally immortalized rat brain capillary endothelial cells have further confirmed the active uptake of diphenhydramine at the BBB. researchgate.net Research has also shown that other drugs, such as oxycodone, can competitively inhibit the uptake of diphenhydramine, suggesting they may share the same transport system. researchgate.net The use of diphenhydramine as a probe has been validated for studying the function of this H+-antiporter at the BBB in vivo. nih.gov

Comparative Pharmacokinetic Analysis with Unlabeled Diphenhydramine in Animal Species

This compound (DPH-d3) is a deuterated, isotopically labeled form of diphenhydramine. In pharmacokinetic research, its primary role is not as a therapeutic agent itself, but as an internal standard for the quantitative analysis of unlabeled diphenhydramine in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The deuterium (B1214612) labeling results in a higher mass-to-charge ratio, allowing it to be distinguished from the unlabeled compound in a mass spectrometer. However, it is considered to be biochemically and pharmacokinetically equivalent to the parent compound. This equivalence is crucial as it ensures that the labeled standard behaves identically to the unlabeled drug during sample extraction, chromatography, and ionization, thus correcting for any analytical variability and enabling precise and accurate quantification.

Comparative pharmacokinetic analyses are therefore not performed to find differences between this compound and diphenhydramine, but rather, DPH-d3 is the tool that facilitates the detailed study of diphenhydramine's pharmacokinetics across various animal species. These studies reveal significant inter-species differences in how diphenhydramine is absorbed, distributed, metabolized, and eliminated.

For instance, pharmacokinetic parameters of unlabeled diphenhydramine have been characterized in several animal models. A study in healthy dogs determined the pharmacokinetics following intravenous (IV) and intramuscular (IM) administration. nih.gov After IV administration, the clearance was 20.7 ± 2.9 mL/kg/min and the terminal half-life was 4.2 ± 0.5 hours. nih.gov Following IM administration, the bioavailability was high at 88%, with a longer terminal half-life of 6.8 ± 0.7 hours. nih.gov Another study in dogs investigated oral administration, finding a mean systemic availability of only 7.8%. researchgate.netnih.gov

In horses, the pharmacokinetics of diphenhydramine differ significantly from dogs. One study reported poor bioavailability for intragastric administration, at less than one percent for a 1 mg/kg dose and six percent for a 5 mg/kg dose. researchgate.net A separate comparative study between camels and horses following intravenous administration found that all pharmacokinetic parameters were significantly different between the two species. nih.gov Horses exhibited a longer terminal elimination half-life (median of 6.11 hours) compared to camels (median of 1.58 hours). nih.gov

In rats, studies have focused on tissue distribution and brain penetration. One study using oral gavage found inter-animal variability in intestinal tissue concentrations, which were measured using LC-MS/MS with this compound as an internal standard. mdpi.com Another study in rats confirmed a net active uptake of diphenhydramine into the brain. researchgate.net

These examples underscore the variability in diphenhydramine pharmacokinetics across different animal species. The use of this compound is fundamental to generating the reliable, quantitative data needed for these comparative analyses.

Interactive Table: Pharmacokinetic Parameters of Unlabeled Diphenhydramine in Various Animal Species (Values are presented as mean ± standard deviation or median [range] as reported in the cited studies)

| Species | Route of Administration | Bioavailability (F) | Terminal Half-Life (t½) (hours) | Total Body Clearance (Cl) (L/h/kg or mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Source(s) |

| Dog | Intravenous (1 mg/kg) | N/A | 4.2 ± 0.5 | 20.7 ± 2.9 mL/kg/min | 7.6 ± 0.7 | nih.gov |

| Dog | Intramuscular (2 mg/kg) | 88% | 6.8 ± 0.7 | 20.8 ± 2.7 mL/kg/min (Cl/F) | 12.3 ± 1.2 (Vd/F) | nih.gov |

| Dog | Oral (5 mg/kg) | 7.8% | 5.0 ± 7.1 | N/A | N/A | researchgate.netnih.gov |

| Horse | Intravenous (0.625 mg/kg) | N/A | 6.11 [4.80-14.1] | 0.79 [0.66-0.90] L/h/kg | 5.98 [4.60-8.31] | nih.gov |

| Camel | Intravenous (0.625 mg/kg) | N/A | 1.58 [1.13-2.58] | 1.42 [1.13-1.74] L/h/kg | 2.38 [1.58-4.43] | nih.gov |

Mechanistic Drug-Drug Interaction Studies in Animal Models

This compound is an essential tool in mechanistic drug-drug interaction (DDI) studies conducted in animal models. These studies aim to understand the specific mechanisms by which diphenhydramine interacts with other drugs, often at the level of metabolic enzymes or membrane transporters. In this context, this compound serves as the stable isotope-labeled internal standard for precise quantification of diphenhydramine concentrations, allowing researchers to accurately assess the impact of a co-administered drug on diphenhydramine's pharmacokinetics.

Another study investigated how inflammation affects diphenhydramine's penetration into the brain. In rats with lipopolysaccharide (LPS)-induced inflammation, the unbound brain-to-plasma partition coefficient for diphenhydramine was approximately two times higher than in control rats, suggesting increased transport into the brain during inflammation. nih.gov Such studies are critical for understanding how physiological or pathological states can alter drug disposition and lead to potential interactions.

Diphenhydramine is also known to be metabolized by several cytochrome P450 (CYP) enzymes, including CYP2D6. wikipedia.org Drugs that inhibit or induce these enzymes can alter the metabolism and clearance of diphenhydramine, forming another basis for DDIs. Animal models are frequently used to probe these interactions. The accurate measurement of diphenhydramine and its metabolites, facilitated by standards like this compound, is paramount in determining the specific CYP enzymes involved and the clinical relevance of these metabolic pathways.

Applications in Ecotoxicological Research for Environmental Fate Studies

In ecotoxicology, this compound is used as an analytical standard to study the environmental occurrence, fate, and effects of diphenhydramine, which is frequently detected in surface waters, wastewater effluents, and fish tissues. researchgate.netsbwrd.org The presence of pharmaceuticals in the aquatic environment raises concerns about their potential impact on non-target organisms. whiterose.ac.uk this compound is specifically employed in isotope dilution LC-MS/MS methods to accurately quantify diphenhydramine concentrations in complex environmental matrices like water, sediment, and biological tissues. nih.gov

Research has focused on understanding the toxicity of diphenhydramine to various aquatic species. Studies have examined its effects on invertebrates like the water flea (Daphnia magna) and vertebrate models such as the zebrafish (Danio rerio) and fathead minnow (Pimephales promelas). nih.govresearchgate.net

One study investigated the comparative toxicity of diphenhydramine and the insecticide diazinon (B1670403) in Daphnia magna and Danio rerio. nih.gov In this research, isotopically labeled DPH-d3 was used for the analytical verification of stock solutions to ensure accurate exposure concentrations. nih.gov The study found that for Daphnia magna, the 48-hour acute EC50 (the concentration causing an effect in 50% of the population) for diphenhydramine was 374 µg/L. nih.gov For zebrafish embryos and larvae, the toxicity (LC50, the concentration lethal to 50% of the population) varied with the developmental stage, with a 72-hour LC50 of 45.5 mg/L for 7-10 day old larvae. nih.gov

Other studies have also reported on the chronic effects of diphenhydramine. For example, a chronic test with the fathead minnow reported an EC50 of 0.0245 mg/L, while a similar test with Daphnia magna reported an EC50 of 0.846 mg/L. researchgate.net Research indicates that diphenhydramine can affect the feeding, growth, and behavior of fish. researchgate.net

The use of this compound in these studies is critical for establishing definitive concentration-response relationships. By ensuring the accuracy of measured environmental concentrations and experimental exposure levels, it provides the reliable data necessary for environmental risk assessments and for understanding the fate of diphenhydramine in aquatic ecosystems. sbwrd.orgwhiterose.ac.uk

Interactive Table: Ecotoxicological Data for Unlabeled Diphenhydramine in Aquatic Species

| Species | Test Type | Endpoint | Value | Unit | Source(s) |

| Daphnia magna (Water flea) | Acute (48-hour) | EC50 (Immobilization) | 374 | µg/L | nih.gov |

| Daphnia magna (Water flea) | Chronic | EC50 | 0.846 | mg/L | researchgate.net |

| Danio rerio (Zebrafish) | Acute (72-hour, 7-10 dpf larvae) | LC50 (Mortality) | 45.5 | mg/L | nih.gov |

| Pimephales promelas (Fathead minnow) | Chronic | EC50 | 0.0245 | mg/L | researchgate.net |

| Lemna gibba (Duckweed) | Chronic | NOEC (Growth Inhibition) | >10.75 | µg/L | researchgate.net |

Advanced Research Perspectives and Future Directions

Development of Novel Deuterium (B1214612) Labeling Methodologies

The synthesis of deuterated compounds like Diphenhydramine-d3 is foundational to their application in research. While traditional methods often involve multi-step synthesis using isotopically enriched starting materials, modern research focuses on more efficient, cost-effective, and versatile late-stage labeling techniques. x-chemrx.com These novel methodologies aim to introduce deuterium into complex molecules at a later point in the synthetic sequence, which minimizes the number of radioactive steps (if applicable) and reduces waste. acs.org

Key advancements in this area include:

Hydrogen Isotope Exchange (HIE): HIE methods allow for the direct replacement of hydrogen atoms with deuterium in the target molecule. musechem.comacs.org These reactions are often catalyzed by transition metals such as iridium, ruthenium, or nanoparticle catalysts. musechem.com The primary advantage of HIE is its atom economy and the ability to perform labeling without pre-functionalization of the molecule. x-chemrx.com

Late-Stage Functionalization: This approach involves the strategic introduction of deuterium at a specific molecular position in the final or near-final steps of synthesis. musechem.com This is highly valuable as it allows for the efficient labeling of complex pharmaceuticals. x-chemrx.com

Flow Chemistry: The use of continuous flow reactors instead of traditional batch synthesis offers significant advantages, including precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety. x-chemrx.com Flow chemistry is being explored for isotope labeling to generate deuterated compounds more efficiently. x-chemrx.com

These modern approaches represent a significant improvement over classical synthetic routes, offering researchers more powerful tools for creating specifically labeled compounds like this compound.

| Methodology | Description | Key Advantages | Relevant Catalysts/Reagents |

|---|---|---|---|

| Traditional Synthesis | Multi-step synthesis using isotopically enriched starting materials from the beginning of the synthetic route. | Well-established and predictable outcomes. | Deuterated precursors (e.g., deuterated methyl iodide). |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a pre-formed molecule. acs.org | High atom economy, cost-effective, no need for pre-functionalization. x-chemrx.com | Iridium, Ruthenium, Nanoparticle catalysts, D₂O. x-chemrx.commusechem.com |

| Late-Stage Functionalization | Introduction of deuterium in the final or near-final synthetic steps. musechem.com | Minimizes radioactive steps/waste, applicable to complex molecules. x-chemrx.comacs.org | Varies depending on the specific reaction (e.g., deuterodehalogenation). acs.org |

| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a flask. x-chemrx.com | Precise reaction control, improved safety, enhanced mixing, potential for higher throughput. x-chemrx.com | Standard reagents adapted for a continuous flow setup. |

Integration of this compound in Advanced Bioanalytical Platforms

A primary and critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in methods involving mass spectrometry (MS). clearsynth.comscioninstruments.com When quantifying the concentration of Diphenhydramine (B27) in complex biological matrices like plasma, blood, or oral fluid, SIL-IS are considered the gold standard for achieving precision and accuracy. texilajournal.comwisdomlib.org

This compound is ideally suited for this role because it is chemically almost identical to the non-deuterated analyte, Diphenhydramine. scioninstruments.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, its slightly higher mass (due to the three deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer. scioninstruments.com

The integration of this compound in advanced platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides several key benefits:

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. texilajournal.com Because this compound co-elutes with Diphenhydramine and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification. texilajournal.com

Compensation for Variability: It corrects for variations in sample preparation (e.g., extraction efficiency), injection volume, and instrument response. wisdomlib.org

Enhanced Method Robustness: The use of a SIL-IS is crucial for the validation of bioanalytical methods according to regulatory guidelines, ensuring the procedure is robust and reliable. clearsynth.comtexilajournal.com

Research has documented specific LC-MS/MS methods where this compound is used to quantify Diphenhydramine in various matrices. gbo.com The instrument monitors specific mass transitions (parent ion to fragment ion) for both the analyte and the internal standard to ensure specificity and sensitivity. gbo.com

| Compound | Parent Ion (m/z) | Primary Fragment Ion (m/z) | Role in Analysis |

|---|---|---|---|

| Diphenhydramine | 256.1 | 167.1 | Analyte (Target Compound) |

| This compound | 259.2 | 167.1 | Internal Standard |

Data derived from a representative LC-MS/MS method for Diphenhydramine analysis. gbo.com

Computational Modeling of Isotopic Effects on Molecular Interactions and Metabolism

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. youtube.com This difference in bond energy requires more energy to be broken and is the basis of the "Kinetic Isotope Effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. wikipedia.org This effect is particularly relevant in drug metabolism, much of which is mediated by Cytochrome P450 (CYP) enzymes that catalyze oxidative reactions involving C-H bond breaking. nih.gov

Computational modeling plays a crucial role in predicting and understanding the impact of deuteration on a drug's metabolic fate. nih.gov

Predicting Metabolic Stability: By identifying the "soft spots" in a molecule—positions most susceptible to metabolic attack by CYP enzymes—computational tools can guide deuteration strategies. nih.gov Replacing hydrogen with deuterium at these positions can slow down metabolism, potentially improving the drug's pharmacokinetic profile. nih.gov For Diphenhydramine, a primary metabolic pathway is N-demethylation. The placement of deuterium on one of the methyl groups in this compound directly probes the KIE of this specific reaction.

Modeling Metabolic Switching: Slowing metabolism at one site can sometimes cause enzymes to metabolize the molecule at an alternative, previously minor site. nih.govnih.gov This phenomenon, known as metabolic switching, can alter the drug's metabolite profile. nih.gov Molecular docking simulations can help predict how a deuterated compound will orient itself within the active site of a metabolic enzyme, providing insights into the likelihood of metabolic switching. nih.govplos.org

Quantum Mechanics/Molecular Mechanics (QM/MM): Advanced computational methods like QM/MM are used to model the enzymatic reactions themselves. acs.org These models can calculate the energy barriers for C-H versus C-D bond cleavage, allowing for a theoretical prediction of the KIE, which can then be compared with experimental data from in vitro studies using liver microsomes. acs.orgacs.org

These computational approaches are essential for rational drug design and for interpreting the complex results of in vitro and in vivo metabolism studies involving deuterated compounds. nih.govplos.org

| Computational Technique | Application in Isotopic Effect Modeling | Key Insights Provided |

|---|---|---|

| Molecular Docking | Simulates the binding of a deuterated molecule (e.g., this compound) into the active site of a metabolic enzyme (e.g., CYP3A4). nih.gov | Predicts preferred binding orientation, proximity of "soft spots" to the catalytic center, and potential for metabolic switching. nih.govplos.org |

| Density Functional Theory (DFT) | Calculates the electronic structure and energy of molecules to model reaction pathways. acs.org | Predicts the activation energies for C-H vs. C-D bond cleavage, allowing for theoretical calculation of the Kinetic Isotope Effect (KIE). acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-level quantum calculations for the active site with classical mechanics for the surrounding protein and solvent. acs.org | Provides a more accurate model of the enzymatic environment and its influence on the reaction mechanism and KIE. acs.org |

Expanding the Application of this compound as a Mechanistic Probe in Non-human Biological Systems

Beyond its role as an internal standard, Diphenhydramine and its deuterated isotopologues can be used as mechanistic probes to investigate specific biological processes in non-human systems. nih.gov One of the most well-characterized applications is in studying transporter function at the blood-brain barrier (BBB). nih.gov

Research in animal models (rats, mice, and others) has established Diphenhydramine as a selective substrate for a proton-coupled organic cation (H+/OC) antiporter system at the BBB. nih.govdntb.gov.ua This carrier-mediated influx is a significant component of how the drug enters the central nervous system. nih.gov

In such studies, this compound would be invaluable for:

Distinguishing Administered vs. Endogenous Compounds: In experiments measuring the transport of exogenously administered Diphenhydramine, the use of a deuterated form ensures that the detected compound is unequivocally the one introduced for the study, eliminating any potential background contamination.

In Situ and In Vivo Kinetic Studies: In techniques like in situ brain perfusion in rats, Diphenhydramine has been used to determine the kinetics of this H+-antiporter. nih.gov Using this compound in conjunction with sensitive LC-MS/MS detection would allow for highly precise measurements of transport parameters like the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). nih.gov

Investigating Disease Models: The function of BBB transporters can be altered in disease states. For instance, studies in rats have explored how lipopolysaccharide-induced inflammation affects BBB transporter activity. nih.gov this compound could be used as a probe in such models to quantify changes in H+-antiporter function with high accuracy.

The use of this compound as a mechanistic probe allows researchers to dissect fundamental physiological and pathophysiological processes non-invasively or with high specificity in complex biological systems. nih.gov

| Non-human System | Biological Process Investigated | Role of Diphenhydramine/Diphenhydramine-d3 | Key Findings |

|---|---|---|---|

| Rat and Mouse Models | Blood-Brain Barrier (BBB) Transport | Probe substrate for H+-antiporter function. nih.gov | Transport is saturable (Kₘ ≈ 2.99 mM in mice) and carrier-mediated influx accounts for the majority of brain entry. nih.gov |

| Rat Model (Inflammation) | Effect of inflammation on BBB transport. | Probe to measure changes in antiporter activity. nih.gov | Inflammation can alter the penetration of Diphenhydramine into the brain. nih.gov |

| hCMEC/D3 Cell Line (Human BBB Model) | Functional expression of transporters. | Substrate to characterize H+/OC antiporter kinetics in vitro. researchgate.net | Confirmed the functional presence of a proton-coupled organic cation antiporter in a human BBB cell model. researchgate.net |

Q & A

Q. What analytical methodologies are most suitable for quantifying Diphenhydramine-d³ in pharmacokinetic studies?

Diphenhydramine-d³ is commonly used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to non-deuterated diphenhydramine ensures minimal retention time variability, improving quantification accuracy. For example, transitions such as m/z 259.3 > 167.0 (Diphenhydramine-d³) and m/z 256.3 > 167.0 (Diphenhydramine) are monitored to distinguish isotopic contributions . Method validation should include calibration curves, recovery rates, and matrix effects to comply with guidelines like USP-NF monographs .

Q. How does Diphenhydramine-d³ improve data reliability in metabolite identification studies?

By co-eluting with non-deuterated diphenhydramine, Diphenhydramine-d³ corrects for ion suppression/enhancement during LC-MS/MS analysis. This ensures precise normalization of peak areas, particularly in plasma or tissue homogenates. For instance, in human plasma studies, 50 µL samples are precipitated with deuterated internal standards to minimize variability .

Q. What are the key parameters for validating Diphenhydramine-d³ in bioanalytical assays?

Validation should include:

- Linearity : Over a concentration range covering expected physiological levels (e.g., 1–500 ng/mL).

- Precision and Accuracy : Intra- and inter-day CV ≤15% and recovery rates ≥85%.

- Stability : Assess freeze-thaw, short-term, and long-term stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Diphenhydramine-d³ quantification across multi-site studies?

Discrepancies often arise from variations in instrumentation (e.g., ESI vs. APCI sources) or matrix effects. To harmonize

Q. What experimental designs are optimal for studying Diphenhydramine-d³ in tissue-based pharmacokinetics?

Integrate mass spectrometry imaging (MSI) with LC-MS/MS to correlate spatial distribution (via MSI) with absolute quantification (via LC-MS/MS). For example:

- Use ex vivo tissue sections analyzed by MALDI-MSI to map drug penetration.

- Validate findings with homogenized tissue extracts quantified using Diphenhydramine-d³ as an internal standard .

Q. How can researchers address ethical and compliance challenges when using Diphenhydramine-d³ in human trials?

- Data anonymization : Store pseudonymized data with restricted access to the "key" for re-identification, as per GDPR and HIPAA .

- Ethical protocols : Obtain informed consent specifying the use of deuterated compounds and ensure transparency in data handling .

- Regulatory compliance : Adhere to USP-NF monographs for impurity thresholds (e.g., ≤0.1% for unspecified impurities in Diphenhydramine formulations) .

Q. What statistical approaches are recommended for analyzing contradictory data in Diphenhydramine-d³ metabolism studies?

- Apply mixed-effects models to account for inter-subject variability in metabolic rates.

- Use pathway enrichment analysis for untargeted metabolomics data to identify confounding pathways (e.g., CYP2D6 polymorphisms affecting diphenhydramine clearance) .

Methodological Frameworks

How to formulate hypothesis-driven research questions for Diphenhydramine-d³ studies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : "Does co-administration of CYP3A4 inhibitors alter Diphenhydramine-d³ clearance in hepatic impairment models?" Justify through literature gaps, such as limited data on drug-drug interactions in comorbid populations .

Q. What are best practices for integrating Diphenhydramine-d³ into multi-omics workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.